1-Cyclohexyl-4-ethylbenzene
Overview
Description
1-Cyclohexyl-4-ethylbenzene is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
. This indicates that the molecule consists of a benzene ring substituted with a cyclohexyl group at the 1-position and an ethyl group at the 4-position. Physical and Chemical Properties Analysis
This compound has a boiling point of 284°C at 760 mmHg . Its density is approximately 0.9 g/cm³ . The compound has a flash point of 120.9°C . It has a molar refractivity of 61.7 cm³ .Scientific Research Applications
Oxidation Mechanisms
Research into the oxidation mechanisms of ethylbenzene, a compound structurally related to 1-Cyclohexyl-4-ethylbenzene, reveals insights into its autoxidation process. The study by Hermans, Peeters, & Jacobs (2007) elucidates the mechanism at approximately 420 K, identifying the primary hydroperoxide product's rapid reaction compared to the arylalkane substrate.
Catalytic Oxidation
The use of chromium-substituted aluminophosphate-5 (CrAPO-5) in the autoxidation of hydrocarbons like cyclohexane and ethylbenzene, closely related to this compound, offers insights into selective oxidation processes. The study by Chen & Sheldon (1995) demonstrates CrAPO-5 as a heterogeneous, recyclable catalyst, achieving high selectivity and yield in oxidation reactions.
Homolytic Degradation of Peroxy Esters
Investigation into the kinetics of ethylbenzene oxidation in the presence of acetic anhydride by Nosacheva, Voronina, & Perkel’ (2004) reveals the importance of homolytic degradation of peroxy esters. This study is significant for understanding the initiating abilities of hydroperoxides related to this compound.
Alkylation Processes
The alkylation of ethylbenzene with cyclohexyl chloride, as studied by Saha et al. (2012), presents a mathematical model for optimizing the yield of cyclohexylethylbenzene, closely related to this compound. This study provides insights into the effects of temperature and catalyst amount on yield.
Nano-Manganese-Catalyzed Oxidation
Research on the use of a nano-manganese-catalyst for the selective oxidation of compounds like ethylbenzene, conducted by Habibi & Faraji (2013), provides valuable information on catalyst efficiency and selectivity in oxidation reactions relevant to this compound.
Safety and Hazards
Properties
IUPAC Name |
1-cyclohexyl-4-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYRIDLOUSORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497779 | |
Record name | 1-Cyclohexyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4501-39-7 | |
Record name | 1-Cyclohexyl-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4501-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-cyclohexyl-4-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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